molecular formula C18H19ClN2O2S2 B509331 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 677331-15-6

2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B509331
CAS No.: 677331-15-6
M. Wt: 394.9g/mol
InChI Key: NLYQVLWTAIQIGK-UHFFFAOYSA-N
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Description

2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl thioether, an acetamido group, and a tetrahydrocycloheptathiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Chlorophenyl Thioether: The initial step involves the reaction of 4-chlorothiophenol with an appropriate halogenated acetamide under basic conditions to form the chlorophenyl thioether intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydrocycloheptathiophene ring. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl or nitro groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Material Science: The compound’s thiophene ring system makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory and anesthetic agents, respectively.

    Chlorophenyl Derivatives: Compounds such as chlorpheniramine, which contains a chlorophenyl group, are used as antihistamines.

Uniqueness

2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its combination of a chlorophenyl thioether and a tetrahydrocycloheptathiophene ring system, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c19-11-6-8-12(9-7-11)24-10-15(22)21-18-16(17(20)23)13-4-2-1-3-5-14(13)25-18/h6-9H,1-5,10H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYQVLWTAIQIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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